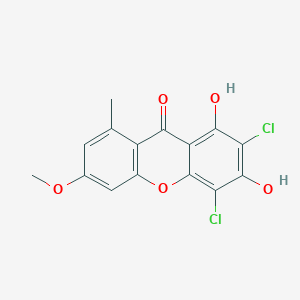

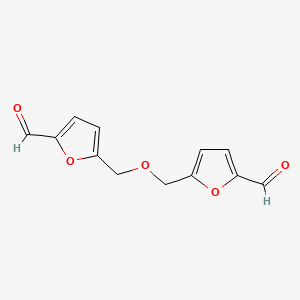

5,5'-Oxybis(5-methylene-2-furaldehyde)

Overview

Description

Synthesis Analysis

OBMF can be efficiently synthesized from D-fructose through a two-step process involving heating in DMSO with a solid acid catalyst to yield the dialdehyde form, which is then converted to a dicarboxylic acid monomer using oxygen and a Pt/C catalyst in aqueous NaOH. This method offers a renewable alternative to terephthalic acid for polyester synthesis, demonstrating yields of 87–92% (Amarasekara et al., 2017). The kinetics and mechanism of this conversion have been detailed, showing the process's efficiency and feasibility for large-scale applications (Amarasekara et al., 2019).

Molecular Structure Analysis

The molecular geometry of related furan compounds has been studied through electron diffraction and quantum chemical calculations, providing insight into the conformational properties and molecular geometry of OBMF analogs. These studies reveal the presence of syn and anti conformers, contributing to our understanding of OBMF's structural dynamics (Shishkov et al., 1995).

Chemical Reactions and Properties

OBMF serves as a precursor for various chemical transformations. It has been utilized in the synthesis of renewable dicarboxylic acid monomers and demonstrated as a viable alternative in polyester production. Its ability to undergo etherification and esterification reactions underlines its versatility as a chemical building block (Casanova et al., 2010).

Scientific Research Applications

Renewable Dicarboxylic Acid Monomer Synthesis

Amarasekara et al. (2017) demonstrated the conversion of D-fructose to 5,5'-[oxybis(methylene)]bis[2-furaldehyde], which was further processed into a dicarboxylic acid monomer. This monomer serves as an alternative to terephthalic acid, showcasing its application in the synthesis of renewable polyesters (Amarasekara, Nguyen, Okorie, & Jamal, 2017).

Copolymer Synthesis

Klushin et al. (2019) synthesized unsaturated derivatives of the furan series from fructose, including 5,5'-[oxybis(methylene)]di(2-furoic acid). These compounds were used as monomers and cross-linking agents in copolymer synthesis, enabling control over the thermal stability, adhesion, strength, and optical properties of the resulting copolymers (Klushin, Kashparova, Kashparov, Chus, Chizhikova, Molodtsova, & Smirnova, 2019).

Biocatalytic Reduction

Amarasekara et al. (2020) used coconut water as a biocatalyst for the reduction of 5,5'-[oxybis(methylene)]bis[2-furaldehyde], yielding a corresponding diol. This process highlights the compound's role in biocatalytic reactions and its potential in renewable feedstock applications (Amarasekara, Gutierrez Reyes, & Garcia Obregon, 2020).

Solid-Acid Catalyzed Conversion

Amarasekara et al. (2019) studied the kinetics and mechanism of converting D-fructose to 5,5'-[oxybis(methylene)]bis[2-furaldehyde] using solid-acid catalysts. This research contributes to understanding the compound's formation and potential uses in biomass conversion processes (Amarasekara, Nguyen, Du, & Kommalapati, 2019).

Prepolymer and Antiviral Precursor Production

Casanova, Iborra, and Corma (2010) investigated the production of 5,5'-oxy(bismethylene)-2-furaldehyde (OBMF) from 5-hydroxymethyl-2-furaldehyde. OBMF's utility as a prepolymer and antiviral precursor was established, underscoring its significance in the field of chemical synthesis from biomass (Casanova, Iborra, & Corma, 2010).

Safety and Hazards

Future Directions

5,5’-Oxybis(5-methylene-2-furaldehyde) can be used as raw materials to prepare polyamide and polyimide bio-based polymeric materials and can also be used to synthesize heterocyclic ligands and hepatitis antiviral precursors . This suggests potential applications in the fields of materials science and medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that obmf is a derivative of 5-hydroxymethylfurfural (hmf), which is widely used in the synthesis of bio-based polymeric materials .

Mode of Action

The mode of action of OBMF involves a green synthesis method from HMF . In optimized reaction conditions, dimethyl carbonate (DMC) is used as the preferred green solvent, and iron(III) sulfate is used as the best catalyst . The self-etherification reaction of HMF is carried out at milligram and gram levels, with separation yields of up to 99% and 81%, respectively .

Biochemical Pathways

The biochemical pathway of OBMF involves the self-etherification of HMF . OBMF is further derivatized by reduction to obtain 5,5’-oxybis(methylene)bis(furan-5,2-diyl)dimethanol (OBMF-H), a potential bio-based substitute for bisphenol A . Therefore, the methoxycarbonylation of OBMF-H leads to the dicarboxymethylated derivative (OBMF-DC) again using DMC as a solvent and reagent .

Pharmacokinetics

The compound’s stability under high temperatures (up to 200°c) before complete degradation suggests that it may have unique pharmacokinetic properties .

Result of Action

The result of the action of OBMF is the production of valuable bio-based monomers for the preparation of bioplastics through condensation reactions . The thermal analysis of OBMF, OBMF-H, and OBMF-DC shows that these compounds are more thermally stable than HMF and its derivatives .

Action Environment

The action environment of OBMF involves the use of green solvents and catalysts . The reaction conditions are optimized for the self-etherification of HMF to OBMF . The hierarchically structured zeolites exhibited a superior intrinsic activity and good resistance to carbonaceous deposit .

Biochemical Analysis

Biochemical Properties

5,5’-Oxybis(5-methylene-2-furaldehyde) plays a crucial role in various biochemical reactions. It interacts with enzymes such as polyphenol oxidase and peroxidase, which are involved in the oxidation of phenolic compounds. These interactions lead to the formation of quinones, which are essential for the synthesis of bio-based polymers. Additionally, 5,5’-Oxybis(5-methylene-2-furaldehyde) can act as a substrate for aldolase enzymes, facilitating the formation of complex organic molecules .

Cellular Effects

The effects of 5,5’-Oxybis(5-methylene-2-furaldehyde) on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, 5,5’-Oxybis(5-methylene-2-furaldehyde) can induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, 5,5’-Oxybis(5-methylene-2-furaldehyde) exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, 5,5’-Oxybis(5-methylene-2-furaldehyde) can inhibit the activity of certain proteases, preventing the degradation of key cellular proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5’-Oxybis(5-methylene-2-furaldehyde) can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or acidic environments. Long-term studies have shown that 5,5’-Oxybis(5-methylene-2-furaldehyde) can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5,5’-Oxybis(5-methylene-2-furaldehyde) vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without adverse effects .

Metabolic Pathways

5,5’-Oxybis(5-methylene-2-furaldehyde) is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase enzymes, leading to the formation of carboxylic acids. These acids can then enter the citric acid cycle, contributing to cellular energy production. Additionally, 5,5’-Oxybis(5-methylene-2-furaldehyde) can affect metabolic flux by altering the levels of key metabolites, such as NADH and ATP .

Transport and Distribution

Within cells and tissues, 5,5’-Oxybis(5-methylene-2-furaldehyde) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization of 5,5’-Oxybis(5-methylene-2-furaldehyde) within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of 5,5’-Oxybis(5-methylene-2-furaldehyde) is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 5,5’-Oxybis(5-methylene-2-furaldehyde) can be localized to the mitochondria, where it influences mitochondrial function and energy production. This localization can enhance the compound’s ability to modulate cellular metabolism and signaling pathways .

properties

IUPAC Name |

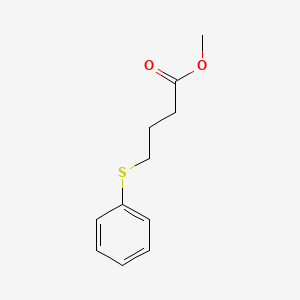

5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTWOBUHCLWLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COCC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224470 | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7389-38-0 | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007389380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 5,5'-Oxybis(5-methylene-2-furaldehyde) (OBMF) and how is it formed?

A1: 5,5'-Oxybis(5-methylene-2-furaldehyde), often abbreviated as OBMF, is a byproduct identified during the synthesis of 2,5-Diformylfuran (DFF) from 5-Chloromethylfurfural (CMF) []. It likely arises from the dimerization of an intermediate formed during the oxidation process.

Q2: Why is there interest in the synthesis of DFF, and how does OBMF relate to this research?

A2: 2,5-Diformylfuran (DFF) is a valuable biorenewable building block for the production of novel polymers. These polymers have the potential to replace existing materials derived from fossil fuels []. OBMF, identified as a byproduct in a specific DFF synthesis route, provides insight into the reaction mechanism and potential optimization strategies.

Q3: What are the specific reaction conditions where OBMF has been observed as a byproduct?

A3: OBMF was observed during the exploration of various oxidation methods for converting CMF to DFF. Specifically, it was identified when using pyridine N-oxide (PNO) and a copper catalyst, under both microwave irradiation and flow conditions [].

Q4: Where can I find more information about the synthesis of DFF and the role of byproducts like OBMF?

A5: The primary source for the information provided is the research paper titled "Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF)" which can be accessed through the following Semantic Scholar link: . Exploring related publications on DFF synthesis and furan chemistry would provide a broader context for understanding OBMF and its implications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1R,4aR,5aR,6S,10aR)-6',7'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate](/img/structure/B1253330.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9R,13S)-13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1253335.png)

![(5R,6Z)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253336.png)

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3S,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1253339.png)

![[(9E,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1253342.png)